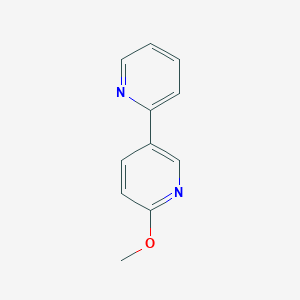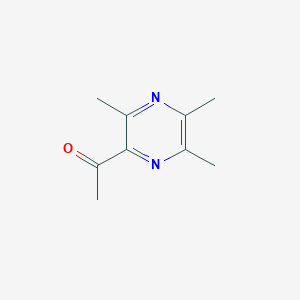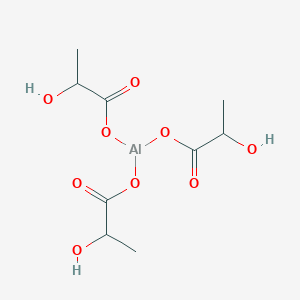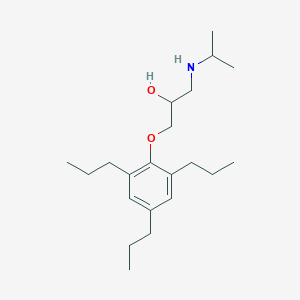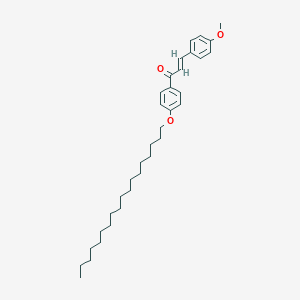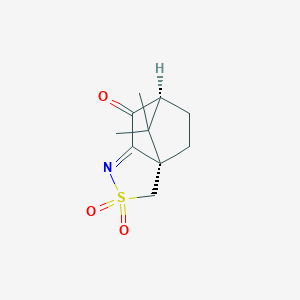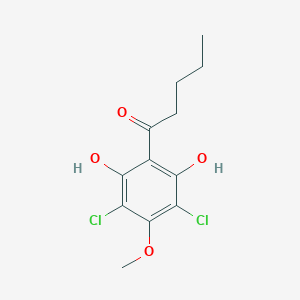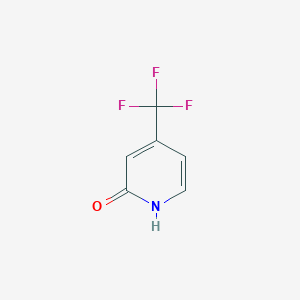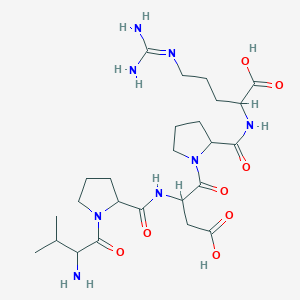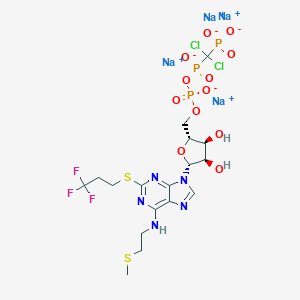
Cangrelor-Tetranatriumsalz
Übersicht
Beschreibung
Cangrelor Tetranatrium ist ein potentes intravenöses Antithrombozytenmittel, das hauptsächlich während der perkutanen Koronarintervention eingesetzt wird, um das Risiko eines periprozeduralen Myokardinfarkts, einer wiederholten Koronarrevascularisierung und einer Stentthrombose zu verringern. Es ist ein direkt wirkender, reversibler P2Y12-Plättchenrezeptor-Antagonist, der die Adenosindiphosphat-vermittelte Plättchenaktivierung und -aggregation hemmt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cangrelor Tetranatrium beinhaltet die Verwendung von N-[2-(Methylthio)ethyl]-2-[(3,3,3-Trifluorpropyl)sulfonyl]adenosin als Rohstoff. Diese Verbindung unterliegt einer Reihe von Reaktionen, darunter Phosphorylierung und Sulfonierung, um Cangrelor Tetranatrium zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cangrelor Tetranatrium beinhaltet typischerweise die chemische Großsynthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst mehrere Schritte der Reaktion, Trennung und Reinigung, um das Endprodukt zu erhalten .
Wissenschaftliche Forschungsanwendungen
Cangrelor Tetranatrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von P2Y12-Rezeptor-Antagonisten auf die Plättchenaggregation zu untersuchen.
Biologie: Untersucht wegen seiner Rolle in zellulären Signalwegen und der Plättchenfunktion.
Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Verringerung des Risikos von Myokardinfarkt und Stentthrombose während der perkutanen Koronarintervention zu bewerten
Industrie: Wird bei der Entwicklung neuer Antithrombozytentherapien und als Referenzstandard in Qualitätskontrollprozessen eingesetzt
Wirkmechanismus
Cangrelor Tetranatrium entfaltet seine Wirkung, indem es selektiv und reversibel an den P2Y12-Plättchenrezeptor bindet, wodurch die Adenosindiphosphat-induzierte Plättchenaktivierung und -aggregation gehemmt wird. Diese Hemmung verhindert die Bildung von schädlichen Blutgerinnseln in den Koronararterien, wodurch das Risiko von Myokardinfarkt und Stentthrombose verringert wird .
Wirkmechanismus
Target of Action
Cangrelor Tetrasodium primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of harmful blood clots .
Mode of Action
Cangrelor Tetrasodium is a selective, reversible antagonist of the P2Y12 platelet receptor . It works by inhibiting ADP-induced platelet aggregation . Unlike other P2Y12 inhibitors that require metabolic conversion to become active, Cangrelor Tetrasodium is an active drug, providing a rapid onset and offset of action .
Biochemical Pathways
The P2Y12 receptor is a key player in the ADP-mediated pathway of platelet activation and aggregation . When Cangrelor Tetrasodium inhibits this receptor, it disrupts the pathway, leading to a decrease in platelet aggregation . This helps prevent the formation of harmful blood clots.
Pharmacokinetics
Cangrelor Tetrasodium has a bioavailability of 100% when administered intravenously . It is rapidly deactivated in the circulation, independent of the CYP system . The drug has a short elimination half-life of approximately 3-6 minutes , and is excreted via the kidneys (58%) and bile duct (35%) .
Result of Action
The primary result of Cangrelor Tetrasodium’s action is a reduction in platelet aggregation , which in turn reduces the risk of harmful blood clot formation . This makes it an effective treatment during percutaneous coronary intervention, where it can help reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis .
Action Environment
Individual patient factors such as the presence of other medications, patient health status, and genetic factors may influence the drug’s efficacy and stability .
Biochemische Analyse
Biochemical Properties
Cangrelor Tetrasodium plays a significant role in biochemical reactions by directly blocking adenosine diphosphate (ADP)-induced activation and aggregation of platelets . It interacts with the P2Y12 receptors on the platelets, inhibiting their function .
Cellular Effects
Cangrelor Tetrasodium has profound effects on various types of cells, particularly platelets. It influences cell function by inhibiting ADP-induced platelet activation and aggregation . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cangrelor Tetrasodium involves its binding interactions with the P2Y12 receptors on platelets . It acts as a competitive inhibitor, preventing ADP from binding to these receptors and thereby inhibiting platelet activation and aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cangrelor Tetrasodium are immediate and quickly reversed . This makes it a desirable drug for various applications, including the treatment of stenotic coronary arteries and high-risk acute coronary syndromes .
Dosage Effects in Animal Models
The effects of Cangrelor Tetrasodium vary with different dosages in animal models
Metabolic Pathways
Cangrelor Tetrasodium is involved in the purinergic signaling pathway, where it interacts with the P2Y12 receptors . It does not require metabolic conversion to an active metabolite .
Transport and Distribution
Cangrelor Tetrasodium is administered intravenously and is rapidly distributed within the body . It is transported to the site of action (platelets) via the bloodstream .
Subcellular Localization
Within the platelets, Cangrelor Tetrasodium localizes to the P2Y12 receptors on the cell surface . Its activity is primarily at these receptors, where it prevents ADP from binding and activating the platelets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cangrelor tetrasodium involves the use of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)sulfonyl]adenosine as a raw material. This compound undergoes a series of reactions, including phosphorylation and sulfonation, to yield cangrelor tetrasodium .
Industrial Production Methods
Industrial production of cangrelor tetrasodium typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of reaction, separation, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cangrelor Tetranatrium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit Cangrelor Tetranatrium verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit Cangrelor Tetranatrium gebildet werden, umfassen verschiedene phosphorylierte und sulfonierte Derivate, die für seine antithrombozytische Aktivität unerlässlich sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clopidogrel: Ein oraler P2Y12-Inhibitor, der eine metabolische Umwandlung in seine aktive Form erfordert.
Prasugrel: Ein weiterer oraler P2Y12-Inhibitor mit einem schnelleren Wirkungseintritt im Vergleich zu Clopidogrel.
Ticagrelor: Ein oraler P2Y12-Inhibitor, der keine metabolische Umwandlung erfordert und einen schnellen Wirkungseintritt hat
Einzigartigkeit von Cangrelor Tetranatrium
Cangrelor Tetranatrium ist einzigartig unter den P2Y12-Inhibitoren aufgrund seiner intravenösen Verabreichung, seines schnellen Wirkungseintritts und seiner reversiblen Wirkung. Im Gegensatz zu Clopidogrel und Prasugrel erfordert es keine metabolische Umwandlung, was es zu einer idealen Wahl für Patienten macht, die eine sofortige und starke Plättchenhemmung benötigen .
Eigenschaften
CAS-Nummer |
163706-36-3 |
|---|---|
Molekularformel |
C17H25Cl2F3N5NaO12P3S2 |
Molekulargewicht |
799.4 g/mol |
IUPAC-Name |
tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1 |
InChI-Schlüssel |
PUOXNGKKTLBYQJ-ZBMQJGODSA-N |
SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Isomerische SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |
Kanonische SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |
| 163706-36-3 | |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
AR C69931MX AR-C69931MX cangrelor cangrelor tetrasodium Kengreal N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of drug is Cangrelor tetrasodium and what is it being investigated for?
A1: The provided abstract lists Cangrelor tetrasodium among other drugs being investigated in various clinical trials []. While the abstract doesn't provide specific details about Cangrelor tetrasodium's mechanism of action, its inclusion in this list suggests it's a pharmaceutical compound under active clinical investigation for potential therapeutic applications. The abstract focuses on providing a gateway to clinical trials for a wide selection of drugs, including Cangrelor tetrasodium, highlighting its relevance to ongoing research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


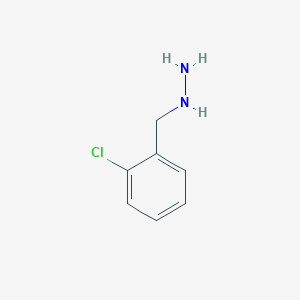
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
